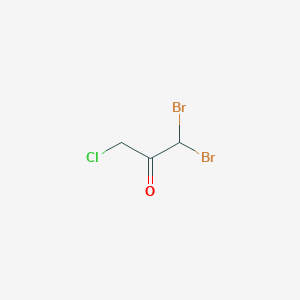
1,1-Dibromo-3-chloroacetone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dibromo-3-chloroacetone is a halogenated organic compound with the molecular formula C₃H₃Br₂ClO. It is known for its role as a disinfection byproduct formed when water containing elevated bromide levels is treated with chlorine or chloramine . This compound is primarily used for research purposes and is not intended for human use .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1-Dibromo-3-chloroacetone can be synthesized through the bromination of acetone followed by chlorination. The process involves reacting acetone with two moles of bromine to form a mixture of brominated acetone derivatives. This mixture is then equilibrated in the presence of hydrogen bromide to produce 1,1-dibromoacetone as the major product . The final step involves reacting 1,1-dibromoacetone with a chloride source to obtain this compound .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process typically involves controlled temperature and pressure conditions to facilitate the bromination and chlorination reactions .
Análisis De Reacciones Químicas
Types of Reactions: 1,1-Dibromo-3-chloroacetone undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form higher oxidation state products or reduction to form lower oxidation state products.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, amines, and thiols.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can produce 1,1-dihydroxy-3-chloroacetone .
Aplicaciones Científicas De Investigación
1,1-Dibromo-3-chloroacetone has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1,1-dibromo-3-chloroacetone involves its interaction with biological molecules. The compound can react with nucleophilic sites in proteins and DNA, leading to potential mutagenic and cytotoxic effects . The molecular targets and pathways involved in these interactions are still under investigation, but it is known that the compound can form adducts with cellular macromolecules, disrupting their normal function .
Comparación Con Compuestos Similares
1,3-Dibromoacetone: Similar in structure but lacks the chlorine atom.
1,3-Dichloroacetone: Contains two chlorine atoms instead of bromine.
1,1-Dibromo-1-chloroacetone: Another halogenated acetone derivative with similar applications but different reactivity due to the position of the halogen atoms.
Uniqueness: 1,1-Dibromo-3-chloroacetone is unique due to its specific halogenation pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in certain synthetic and industrial applications where other halogenated acetones may not be as effective .
Propiedades
Número CAS |
1578-18-3 |
|---|---|
Fórmula molecular |
C3H3Br2ClO |
Peso molecular |
250.31 g/mol |
Nombre IUPAC |
1,1-dibromo-3-chloropropan-2-one |
InChI |
InChI=1S/C3H3Br2ClO/c4-3(5)2(7)1-6/h3H,1H2 |
Clave InChI |
GNWZITBRPXAMSE-UHFFFAOYSA-N |
SMILES canónico |
C(C(=O)C(Br)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


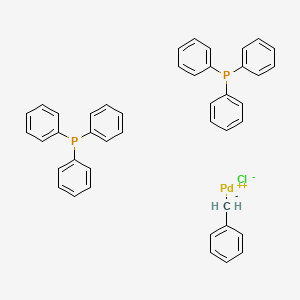
![[[(4-Hexoxypyridin-2-yl)amino]-phosphono-methyl]phosphonic acid](/img/structure/B11927781.png)



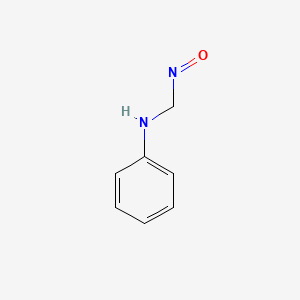
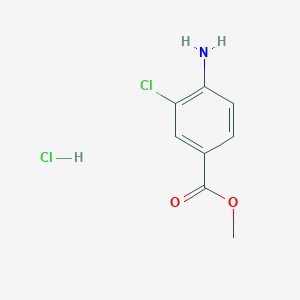
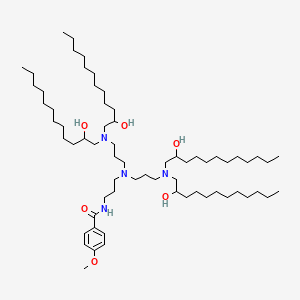
![1-Piperazinecarboxylic acid, 4-[(1R)-6-fluoro-7-(2-fluoro-6-hydroxyphenyl)-1,2-dihydro-1-[4-methyl-2-(1-methylethyl)-3-pyridinyl]-2-oxopyrido[2,3-d]pyrimidin-4-yl]-3-methyl-, 1,1-dimethylethyl ester, (3S)-(ACI)](/img/structure/B11927844.png)
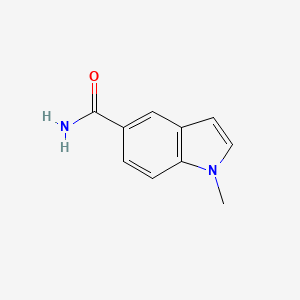

![5,11-Bis(phenylsulfonyl)dibenzo[a,e]cyclooctene](/img/structure/B11927865.png)
![[(Z)-non-2-enyl] 4-[2-(dimethylamino)ethylsulfanylcarbonyl-(4-oxo-4-pentadecan-8-yloxybutyl)amino]butanoate](/img/structure/B11927867.png)

